Cas no 1446407-07-3 (3-bromo-1-(propan-2-yl)-1H-pyrazol-5-amine)
3-bromo-1-(propan-2-yl)-1H-pyrazol-5-amine Chemical and Physical Properties
Names and Identifiers
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- 3-Bromo-1-isopropyl-1H-pyrazol-5-amine
- AKOS040825694
- MFCD29112071
- EN300-21652153
- STL588249
- 1446407-07-3
- 5-bromo-2-propan-2-ylpyrazol-3-amine
- 3-bromo-1-(propan-2-yl)-1H-pyrazol-5-amine
- 1H-Pyrazol-5-amine, 3-bromo-1-(1-methylethyl)-
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- MDL: MFCD29112071
- Inchi: 1S/C6H10BrN3/c1-4(2)10-6(8)3-5(7)9-10/h3-4H,8H2,1-2H3
- InChI Key: NWMJIZNDQSSWNG-UHFFFAOYSA-N
- SMILES: BrC1C=C(N)N(C(C)C)N=1
Computed Properties
- Exact Mass: 203.00581g/mol
- Monoisotopic Mass: 203.00581g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 118
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 43.8Ų
Experimental Properties
- Density: 1.65±0.1 g/cm3(Predicted)
- Boiling Point: 292.1±20.0 °C(Predicted)
- pka: 1.69±0.10(Predicted)
3-bromo-1-(propan-2-yl)-1H-pyrazol-5-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-21652153-1g |
3-bromo-1-(propan-2-yl)-1H-pyrazol-5-amine |
1446407-07-3 | 1g |
$914.0 | 2023-09-16 | ||
| Enamine | EN300-21652153-5g |
3-bromo-1-(propan-2-yl)-1H-pyrazol-5-amine |
1446407-07-3 | 5g |
$2650.0 | 2023-09-16 | ||
| Enamine | EN300-21652153-10g |
3-bromo-1-(propan-2-yl)-1H-pyrazol-5-amine |
1446407-07-3 | 10g |
$3929.0 | 2023-09-16 | ||
| Enamine | EN300-21652153-0.05g |
3-bromo-1-(propan-2-yl)-1H-pyrazol-5-amine |
1446407-07-3 | 0.05g |
$768.0 | 2023-09-16 | ||
| Enamine | EN300-21652153-0.1g |
3-bromo-1-(propan-2-yl)-1H-pyrazol-5-amine |
1446407-07-3 | 0.1g |
$804.0 | 2023-09-16 | ||
| Enamine | EN300-21652153-0.25g |
3-bromo-1-(propan-2-yl)-1H-pyrazol-5-amine |
1446407-07-3 | 0.25g |
$840.0 | 2023-09-16 | ||
| Enamine | EN300-21652153-0.5g |
3-bromo-1-(propan-2-yl)-1H-pyrazol-5-amine |
1446407-07-3 | 0.5g |
$877.0 | 2023-09-16 | ||
| Enamine | EN300-21652153-1.0g |
3-bromo-1-(propan-2-yl)-1H-pyrazol-5-amine |
1446407-07-3 | 1g |
$1229.0 | 2023-05-31 | ||
| Enamine | EN300-21652153-2.5g |
3-bromo-1-(propan-2-yl)-1H-pyrazol-5-amine |
1446407-07-3 | 2.5g |
$1791.0 | 2023-09-16 | ||
| Enamine | EN300-21652153-5.0g |
3-bromo-1-(propan-2-yl)-1H-pyrazol-5-amine |
1446407-07-3 | 5g |
$3562.0 | 2023-05-31 |
3-bromo-1-(propan-2-yl)-1H-pyrazol-5-amine Related Literature
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Daniel Messmer,Stefan Salentinig,Jakob Heier Nanoscale, 2019,11, 6929-6938
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on 3-bromo-1-(propan-2-yl)-1H-pyrazol-5-amine
3-Bromo-1-(Propan-2-yl)-1H-Pyrazol-5-Amine: A Comprehensive Overview
3-Bromo-1-(Propan-2-yl)-1H-Pyrazol-5-Amine (CAS No. 1446407-07-3) is a versatile organic compound with significant potential in various fields of chemistry and materials science. This compound, characterized by its pyrazole ring structure, has gained attention due to its unique properties and applications in drug discovery, material synthesis, and catalysis. The pyrazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, forms the core of this molecule, while the bromo and isopropyl substituents contribute to its functional diversity.
The synthesis of 3-Bromo-1-(Propan-2-yl)-1H-Pyrazol-5-Amine involves a series of well-established organic reactions, including nucleophilic substitution, condensation, and oxidation processes. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and environmental impact. For instance, the use of palladium catalysts in cross-coupling reactions has been pivotal in constructing the bromo functionality with high precision.
One of the most promising applications of this compound lies in its role as a precursor in drug development. The pyrazole ring is known for its ability to interact with various biological targets, such as kinases and G-protein coupled receptors (GPCRs). Recent studies have demonstrated that derivatives of 3-Bromo-1-(Propan-2-yl)-1H-Pyrazol-5-Amine exhibit potent inhibitory activity against several disease-related enzymes, making them strong candidates for anti-cancer and anti-inflammatory therapies.
In the realm of materials science, this compound has shown potential as a building block for advanced materials. Its ability to form stable coordination complexes with transition metals has led to its use in designing novel catalysts for industrial processes. For example, researchers have reported that 3-Bromo-1-(Propan-2-yl)-1H-Pyrazol-5-Amine can act as a ligand in palladium-catalyzed coupling reactions, enhancing reaction rates and selectivity.
The physical and chemical properties of 3-Bromo-1-(Propan-2-yl)-1H-Pyrazol-5-Amine are well-documented. Its molecular weight is approximately 209 g/mol, with a melting point around 220°C. The compound is soluble in common organic solvents such as dichloromethane and DMF but exhibits limited solubility in water. These properties make it suitable for various synthetic transformations under both solution-phase and solid-phase conditions.
Recent studies have also explored the electrochemical properties of this compound, revealing its potential as an electrode material in energy storage devices. The conjugated system within the pyrazole ring facilitates electron transfer processes, making it a candidate for next-generation batteries and supercapacitors.
In conclusion, 3-Bromo-1-(Propan-2-yl)-1H-Pyrazol-5-Amine (CAS No. 1446407
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